molecular formula C9H11N3O B13841675 N-(azetidin-3-yl)pyridine-2-carboxamide

N-(azetidin-3-yl)pyridine-2-carboxamide

Cat. No.: B13841675
M. Wt: 177.20 g/mol
InChI Key: BERRWFLXRHOGJX-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)pyridine-2-carboxamide is a heterocyclic compound of high interest in scientific research, featuring a pyridine-2-carboxamide scaffold linked to an azetidine ring at the 3-position . This compact, rigid structure provides a valuable framework for drug discovery, particularly as a building block for synthesizing more complex molecules . The azetidine moiety is noted for its potential to positively influence solubility and metabolic stability compared to bulkier ring systems, while the compound's hydrogen bond donor and acceptor capacity enables targeted interactions with biological macromolecules . Its mechanism of action is believed to involve binding to specific enzymes or receptors, such as through intercalation with nucleic acids or forming stable complexes at active sites, thereby modulating their activity and influencing downstream biochemical pathways . This compound and its structural analogs are actively researched in diverse fields, including as inhibitors for targets like RNA Polymerase I in oncology and Janus Kinases (JAK) in immunology, highlighting its broad utility in developing new therapeutic strategies . It serves as a key intermediate in chemistry, a biochemical probe in biology for investigating cellular processes, and is utilized in the development of novel materials and chemical processes in industry . The product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

N-(azetidin-3-yl)pyridine-2-carboxamide

InChI

InChI=1S/C9H11N3O/c13-9(12-7-5-10-6-7)8-3-1-2-4-11-8/h1-4,7,10H,5-6H2,(H,12,13)

InChI Key

BERRWFLXRHOGJX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NC(=O)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Key Synthetic Approaches for Azetidine Rings

  • Ring contraction of α-bromo-N-sulfonylpyrrolidinones: This method involves nucleophilic addition to an N-activated amide carbonyl followed by an intramolecular SN2 cyclization, yielding N-sulfonylazetidines with good yields under mild conditions (K2CO3 base, 60 °C, MeCN/MeOH solvent system).

  • [2+2] Photocycloaddition (aza-Paterno-Büchi reaction): Using visible light and an Ir(III) photocatalyst, 2-isoxazoline-3-carboxylates undergo cycloaddition with alkenes to form azetidines. This method allows for diverse substitution patterns and is notable for its mild reaction conditions.

  • Pd(II)-catalyzed C(sp3)–H amination: Intramolecular amination catalyzed by palladium can construct azetidine rings from suitable precursors, enabling functionalization at specific carbon centers.

  • Ti(IV)-mediated coupling: This approach synthesizes spirocyclic NH-azetidines from oxime ethers and alkyl Grignard reagents via a Kulinkovich-type mechanism.

  • Reduction of N-Bocazetines: Catalytic hydrogenation of N-Boc-protected azetines yields syn-2,3-disubstituted azetidines, which upon deprotection afford NH-azetidines in high yields.

Specific Preparation Methods for N-(azetidin-3-yl)pyridine-2-carboxamide

The preparation of N-(azetidin-3-yl)pyridine-2-carboxamide involves the integration of the azetidine ring with a pyridine-2-carboxamide moiety. The synthetic route typically includes:

Synthesis of Pyridine-2-carboxamide Precursors

  • Pyridine-2-carboxylic acid derivatives are commonly converted into amides via standard amidation reactions, often employing coupling reagents or direct condensation with ammonia or amines.

Formation of Azetidine Ring and Coupling

  • Azetidine rings can be introduced by cyclization reactions starting from appropriate amino alcohols or halogenated precursors.

  • A notable method involves the [2+2] cycloaddition of Schiff bases derived from pyridine-2-carbaldehyde and hydrazide intermediates, followed by reaction with chloroacetyl chloride or dichloroacetyl chloride in the presence of triethylamine to yield azetidinone derivatives, which can be further converted to azetidine carboxamides.

  • Pd-catalyzed C(sp3)–H arylation of azetidines with pyridine-containing aryl iodides has been reported to functionalize azetidine rings directly, facilitating the synthesis of complex N-(azetidin-3-yl)pyridine-2-carboxamide analogs.

Optimization of Reaction Conditions

  • Temperature control, solvent choice (e.g., MeCN, MeOH, DCE), and reaction time are critical for maximizing yield and purity.

  • Bases such as K2CO3 or triethylamine are used to promote cyclization and amidation steps.

  • Protecting groups (e.g., N-trifluoroacetamide) can enhance reaction efficiency and facilitate subsequent deprotection steps.

Comparative Data on Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Notes Reference
Ring contraction of α-bromo-pyrrolidinones K2CO3 base, 60 °C, MeCN/MeOH (9:1) Moderate to High Versatile, allows various nucleophiles, mild conditions
[2+2] Photocycloaddition (aza-Paterno-Büchi) fac-[Ir(dFppy)3] catalyst, blue LEDs, MeCN Up to 99 High diastereoselectivity, mild, uses visible light
Pd(II)-catalyzed C(sp3)–H amination Pd(OAc)2, AgOAc, DCE, 110 °C Moderate to High Enables direct functionalization of azetidine ring
Schiff base cycloaddition + acyl chloride Chloroacetyl chloride, triethylamine, DMF reflux Good Efficient for synthesizing pyridine-substituted azetidinones
Reduction of N-Bocazetines H2, Pd catalyst, TFA deprotection Quantitative Provides syn-2,3-disubstituted azetidines, good yields

Research Findings and Practical Considerations

  • The ring strain in azetidine requires precise control of reaction parameters to avoid ring-opening or polymerization side reactions.

  • Photocatalytic methods offer environmentally friendly alternatives with high selectivity and mild conditions, suitable for sensitive functional groups.

  • Pd-catalyzed C–H activation techniques allow late-stage functionalization, which is advantageous for medicinal chemistry applications where structural diversity is desired.

  • The use of Schiff bases as intermediates provides a modular approach to introduce various substituents on the pyridine ring and azetidine moiety, enhancing the scope of derivatives accessible.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: N-(azetidin-3-yl)pyridine-2-carboxamide can participate in nucleophilic substitution reactions, where the azetidine or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(azetidin-3-yl)pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(azetidin-3-yl)pyridine-2-carboxamide with key analogs:

Compound Name Molecular Formula Molecular Weight Substituent Features Melting Point (°C) Key Attributes
N-(azetidin-3-yl)pyridine-2-carboxamide C₉H₁₁N₃O 177.21 (est.) Compact azetidine ring N/A Rigid structure, H-bond donor
2,2-Dimethyl-N-pyridin-2-yl-propionamide C₁₀H₁₄N₂O 178.23 Pivaloyl group (steric bulk) 71–75 Low reactivity due to steric hindrance
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide C₇H₇IN₂O₂ 278.05 Iodo and hydroxy groups N/A High polarity, potential radiosensitivity
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide C₂₀H₁₉N₅O 345.40 Extended heterocyclic system N/A High lipophilicity, possible CNS activity
N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide C₁₂H₁₅N₅O₂ 274.28 Oxadiazole-pyrimidine hybrid N/A Enhanced π-π stacking potential

Key Observations:

  • Molecular Weight and Solubility: The azetidine-containing compound has a lower molecular weight (177.21) compared to analogs like the pyrazoloquinoline derivative (345.40), which may improve aqueous solubility and bioavailability .
  • Polarity: The hydroxy and iodo substituents in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide increase polarity, which could improve solubility but limit membrane permeability .

Reactivity and Functionalization

Pyridine carboxamides exhibit varied reactivity depending on substituents. For example:

  • Acylation Resistance: N-Benzoyl-2-pyridinecarboxamides with electron-withdrawing groups (e.g., pyridine-4-N,N-dialkylamino) resist acylation, while those with electron-donating groups form adducts with acyl chlorides . This suggests that the azetidine’s amine group in N-(azetidin-3-yl)pyridine-2-carboxamide may act as a nucleophilic site for further derivatization.

Pharmacological Implications

  • Azetidine Advantages: The strained azetidine ring may enhance metabolic stability compared to larger heterocycles (e.g., piperidine) due to reduced enzymatic recognition .
  • Heterocyclic Hybrids: Compounds like N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide demonstrate the utility of combining azetidine with other heterocycles for multitarget engagement .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(azetidin-3-yl)pyridine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling azetidine-3-amine with pyridine-2-carboxylic acid derivatives. A carbodiimide-based coupling agent (e.g., EDC or DCC) with HOBt as an additive in anhydrous DMF or dichloromethane is often used. Optimization includes:

  • Temperature : 0–25°C to minimize side reactions.
  • Reaction Time : 12–48 hours under nitrogen to prevent hydrolysis.
  • Stoichiometry : A 1:1.2 ratio of azetidine to carboxylic acid derivative improves conversion.
  • Purification : Flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization yields >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing N-(azetidin-3-yl)pyridine-2-carboxamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm connectivity, with azetidine protons appearing as multiplets (δ 3.5–4.5 ppm) and pyridine protons as distinct aromatic signals (δ 7.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 206.1).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental data (e.g., X-ray crystallography) in structural determination?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL for least-squares refinement of X-ray data, adjusting for thermal displacement parameters and hydrogen bonding networks .
  • Density Functional Theory (DFT) : Compare computed bond lengths/angles (e.g., azetidine ring puckering) with crystallographic data to identify discrepancies.
  • Validation Software : Programs like PLATON or Mercury analyze steric clashes and electron density fit .

Q. What strategies are employed to analyze discrepancies between in vitro and in vivo activity data for azetidine-containing carboxamides?

  • Methodological Answer :

  • ADME Studies : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways.
  • Protein Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity shifts caused by serum proteins.
  • Pharmacokinetic Modeling : Compare logP values (e.g., experimental vs. computed) to optimize bioavailability .

Q. How does the steric and electronic configuration of the azetidine ring influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl groups at C3 of azetidine) to modulate ring puckering and hydrogen-bonding capacity.
  • Electrostatic Potential Maps : DFT-derived maps identify nucleophilic/electrophilic regions affecting target binding (e.g., kinase inhibition).
  • Biological Assays : Test analogues in enzyme inhibition assays (IC50_{50}) to correlate ring conformation with potency .

Q. What methodological approaches validate the purity of N-(azetidin-3-yl)pyridine-2-carboxamide in high-throughput screening?

  • Methodological Answer :

  • Orthogonal Techniques : Combine HPLC-UV (λ = 254 nm) with LC-MS to detect trace impurities (<0.5%).
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
  • Dynamic Light Scattering (DLS) : Screen for aggregates in aqueous buffers that may skew assay results .

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